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molecular formula C9H6O2 B106348 Phenylpropiolic acid CAS No. 637-44-5

Phenylpropiolic acid

Cat. No. B106348
M. Wt: 146.14 g/mol
InChI Key: XNERWVPQCYSMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073844B2

Procedure details

(4,7-Diphenyl-1,10-phenanthroline)bis[tris(p-fluorophenyl)phosphine]copper(I) nitrate (10.9 mg, 0.01 mmol) and cesium carbonate (391 mg, 1.20 mmol) were placed in a flask. The reaction vessel was then flushed with nitrogen and closed by means of a septum. Degassed DMF (3.00 ml) was subsequently added and the resulting mixture was stirred for 5 minutes at room temperature. After repeated evacuation and admission of CO2 into the reaction vessel, phenylacetylene (110 μL, 1.00 mmol) was injected. The reaction mixture was stirred at 35° C. and 5 bar of CO2 pressure in a steel autoclave for 12 hours. After the reaction time had expired, the reaction mixture was cooled to room temperature, diluted with water and extracted three times with 100 ml each time of n-hexane. The aqueous fraction was admixed with dilute HCl (1N, 10.0 ml), forming a colorless solid which was filtered off and purified further by recrystallization from water and ethanol. The purified colorless solid (143 mg, 98%) having a melting point of 133-134° C. could be identified as the desired reaction product.
[Compound]
Name
(4,7-Diphenyl-1,10-phenanthroline)bis[tris(p-fluorophenyl)phosphine]copper(I) nitrate
Quantity
10.9 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
110 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[Cs+].[Cs+].[C:7]1([C:13]#[CH:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(=O)=O>O>[C:7]1([C:13]#[C:14][C:1]([OH:2])=[O:4])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2|

Inputs

Step One
Name
(4,7-Diphenyl-1,10-phenanthroline)bis[tris(p-fluorophenyl)phosphine]copper(I) nitrate
Quantity
10.9 mg
Type
reactant
Smiles
Name
cesium carbonate
Quantity
391 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
110 μL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was then flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
closed by means of a septum
ADDITION
Type
ADDITION
Details
Degassed DMF (3.00 ml) was subsequently added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 35° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml each time of n-hexane
CUSTOM
Type
CUSTOM
Details
forming a colorless solid which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
purified further by recrystallization from water and ethanol
CUSTOM
Type
CUSTOM
Details
reaction product

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C1(=CC=CC=C1)C#CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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